molecular formula C6H7F3O2 B1586470 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS No. 59938-06-6

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Cat. No.: B1586470
CAS No.: 59938-06-6
M. Wt: 168.11 g/mol
InChI Key: YKYIFUROKBDHCY-UHFFFAOYSA-N
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Description

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is an organic compound with the molecular formula C6H7F3O2. It is a colorless to yellow liquid that is used as a chemical intermediate in various organic synthesis processes . The compound is known for its trifluoromethyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is typically carried out in a continuous reactor to ensure efficient mixing and reaction conditions. The product is then extracted continuously to obtain the desired compound .

Industrial Production Methods

In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into a reactor. The reaction mixture is then continuously extracted to isolate this compound . This method minimizes product loss and enhances safety during large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications to form complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is unique due to its ethoxy group, which provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo various addition, substitution, and cycloaddition reactions makes it versatile for creating complex molecules .

Properties

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYIFUROKBDHCY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801033246
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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CAS No.

59938-06-6, 17129-06-5
Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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Record name 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)-
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Record name (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Record name 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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Record name (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
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Synthesis routes and methods I

Procedure details

In 150 ml of methylene chloride, 21 ml (0.22 mol) of ethyl vinyl ether and 26.1 g (0.33 mol) of pyridine were dissolved, and 43.8 g (0.33 mol) of trifluoroacetyl chloride was blown into this solution over a period of 30 minutes at room temperature. The mixture was further stirred at room temperature for 2.5 hours. Then, the reaction solution was extracted by an addition of 100 ml of methylene chloride and 100 ml of ice water.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Reaction between ethyl vinyl ether and trifluoroacetyl chloride to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (“ETFBO”) in the absence of an acid-capturing agent and in the presence of a stabilizer for the alkenone that is to be prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Reactant of Route 4
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Customer
Q & A

Q1: What is the significance of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in organic synthesis?

A1: this compound (ETFBO) is a valuable building block for incorporating the trifluoromethyl (CF3) group into various heterocyclic compounds. [, , , ] This is important because the CF3 group can significantly impact a molecule's lipophilicity, metabolic stability, and biological activity.

Q2: How is this compound typically utilized in the synthesis of heterocycles?

A2: A common strategy involves an initial addition-elimination reaction with ETFBO, often followed by a thiazolium-catalyzed Stetter reaction. This approach has proven effective in synthesizing trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines. []

Q3: Can you provide specific examples of heterocycles synthesized using this compound?

A3: Certainly! ETFBO has been successfully employed in the synthesis of:

  • 4-Trifluoromethyl-1,2-dihydropyrimidines: These compounds are accessible through a one-pot reaction involving ETFBO, aldehydes, and ammonia in the presence of a zinc chloride catalyst. [, ]
  • Trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones: These heterocycles are prepared by reacting ETFBO with 6-aminouracils. []
  • Trifluoromethylated pyrazolo[3,4-b]-pyridines: These compounds are synthesized from 5-aminopyrazoles and ETFBO. []
  • 4-Trifluoroacetylpyrazoles: Reacting aldehyde tert-butylhydrazones with ETFBO yields these compounds, which can be further modified by removing the tert-butyl group. []

Q4: What are the structural characteristics of this compound?

A4:

  • Molecular Formula: C7H9F3O []
  • Molecular Weight: 166.14 g/mol []
  • Spectroscopic Data: The compound's structure is confirmed using techniques like GC, 1H NMR, 19F NMR, and combustion analysis. []

Q5: What is the reactivity of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene in Diels-Alder reactions?

A5: 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative of ETFBO, acts as an electron-rich diene in Diels-Alder reactions. It readily reacts with electron-poor dienophiles like dimethyl acetylenedicarboxylate and methyl propiolate. [] This reaction provides access to trifluoromethyl-substituted phthalates or benzoates. Notably, it can even react with less reactive dienophiles like methyl cyanoformate to yield 4-(trifluoromethyl)pyridinecarboxylic acids, albeit with the need for excess dienophile. []

Q6: Are there any specific handling or storage recommendations for this compound?

A6: Yes, ETFBO is susceptible to oxidation, polymerization, and hydrolysis. [] It is best to prepare it fresh and store it under inert conditions to maintain its purity and reactivity.

Q7: Can you provide information on the interaction of this compound with triethyl phosphite?

A8: Research has explored the interaction of ETFBO with triethyl phosphite. [, ] This reaction provides valuable insights into the reactivity of ETFBO with phosphorus-containing nucleophiles and its potential for forming novel organophosphorus compounds.

Q8: What about the interaction of this compound with organomagnesium and organozinc reagents?

A9: The interaction of ETFBO with organomagnesium and organozinc compounds, which act as carbon-centered nucleophiles, has also been investigated. [, ] This research helps in understanding the reactivity profile of ETFBO and its potential for forming new carbon-carbon bonds, leading to more complex molecules.

Q9: What happens when this compound reacts with methylhydrazine?

A10: Contrary to previous findings, reacting ETFBO with methylhydrazine in refluxing ethanol yields a mixture of 1-methyl-3-(trifluoromethyl)pyrazole and 4,5-dihydro-1-methyl-5-(trifluoromethyl)pyrazol-5-ol. [, ] The latter can be converted to 1-methyl-5-(trifluoromethyl)pyrazole through acid-catalyzed dehydration. This reaction highlights the versatility of ETFBO in synthesizing different substituted pyrazoles.

Q10: How does this compound react with nitrile oxides?

A11: The 1,3-dipolar cycloaddition reaction of ETFBO with nitrile oxides has been studied. [, ] This reaction provides a pathway to synthesize trifluoromethylated isoxazoles, a significant class of heterocycles with potential biological activities.

Q11: Are there any studies on the reaction of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols?

A12: Yes, in the presence of InCl3•4H2O, 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with benzenethiols to produce both addition-elimination and substitution products. [] The study delves into the reactivity of different substituted benzenethiols, providing insights into the reaction mechanism and selectivity.

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